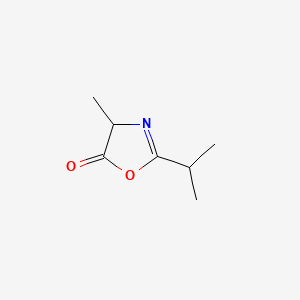
2-Butoxyethyl palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl palmitate is an ester compound formed from the reaction of 2-butoxyethanol and palmitic acid. It is known for its applications in various industries, including cosmetics and personal care products, due to its emollient properties. The molecular formula of this compound is C22H44O3, and it has a molecular weight of 356.58 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butoxyethyl palmitate is synthesized through an esterification reaction between 2-butoxyethanol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 70°C to 150°C and may require a solvent to dissolve the reactants .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized using enzymatic catalysis. Enzymes like lipases are employed to catalyze the esterification reaction in a solvent-free system, which offers advantages such as higher reaction yields and lower energy consumption. The process variables, including the molar ratio of reactants, enzyme concentration, and temperature, are carefully controlled to achieve high conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butoxyethyl palmitate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water or a base.
Common Reagents and Conditions:
Esterification: Reactants include 2-butoxyethanol and palmitic acid, with sulfuric acid as a catalyst. The reaction is conducted at elevated temperatures (70°C to 150°C).
Hydrolysis: The ester can be hydrolyzed using water or a base such as sodium hydroxide, typically at room temperature or slightly elevated temperatures.
Major Products:
Esterification: The major product is this compound.
Hydrolysis: The hydrolysis of this compound yields 2-butoxyethanol and palmitic acid.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl palmitate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: It is used as an emollient in lotions, creams, and other skincare products due to its ability to soften and smooth the skin.
Pharmaceuticals: It serves as a carrier for active pharmaceutical ingredients, enhancing their solubility and bioavailability.
Industrial Lubricants: The compound is used in the formulation of lubricants for high-precision machinery, providing excellent lubrication properties.
Chemical Research: It is utilized in the synthesis of other esters and as a reagent in organic chemistry
Wirkmechanismus
The mechanism of action of 2-butoxyethyl palmitate in its various applications is primarily based on its chemical structure and properties:
Emollient Properties: In cosmetics, it forms a protective layer on the skin, reducing water loss and providing a smooth texture.
Carrier for Pharmaceuticals: It enhances the solubility and bioavailability of active ingredients by forming a stable complex with them.
Lubrication: In industrial applications, its long carbon chain provides excellent lubrication, reducing friction and wear in machinery.
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl Palmitate: Another ester of palmitic acid, used in cosmetics for its emollient properties.
Tris(2-butoxyethyl) Phosphate: An organophosphate ester used as a flame retardant and plasticizer.
Comparison:
2-Butoxyethyl Palmitate vs. 2-Ethylhexyl Palmitate: Both compounds are used in cosmetics, but this compound is preferred for its better skin absorption and lower greasiness.
This compound vs. Tris(2-butoxyethyl) Phosphate: While both compounds contain the 2-butoxyethyl group, their applications differ significantly. .
Eigenschaften
CAS-Nummer |
20441-70-7 |
|---|---|
Molekularformel |
C22H44O3 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
2-butoxyethyl hexadecanoate |
InChI |
InChI=1S/C22H44O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-22(23)25-21-20-24-19-6-4-2/h3-21H2,1-2H3 |
InChI-Schlüssel |
QSSAKBZMXVUORV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)




![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)

![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)

![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)




